molecular formula C9H4F5N B1413037 2-Difluoromethyl-3-(trifluoromethyl)benzonitrile CAS No. 1806312-82-2

2-Difluoromethyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1413037
CAS No.: 1806312-82-2
M. Wt: 221.13 g/mol
InChI Key: LIAFAHPNUAKGQZ-UHFFFAOYSA-N
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Description

Electronic Effects

  • –CF₃ group : Stabilizes adjacent positive charges via inductive effects, enhancing metabolic stability .
  • –CF₂H group : Balances lipophilicity (LogP ~2.5) and hydrogen-bonding potential, improving membrane permeability .

Steric and Conformational Control

  • The fluorine gauche effect dictates preferential conformations due to hyperconjugative interactions between C–F σ* and adjacent bonds . For example, –CF₂H adopts a gauche conformation, minimizing steric clashes with the aromatic ring.

Applications in Functional Materials

  • OLEDs : Fluorinated benzonitriles serve as electron-transport layers due to high electron affinity (e.g., LUMO ≈ -2.8 eV) .
  • Pharmaceuticals : –CF₃ groups resist oxidative metabolism, prolonging drug half-life (e.g., in kinase inhibitors) .

Table 2: Comparative Reactivity of Fluorinated Groups

Group Bond Dissociation Energy (kcal/mol) Electronegativity
–CF₃ 116 3.98
–CF₂H 105 3.91
–CN 213 3.00

Data aggregated from .

Properties

IUPAC Name

2-(difluoromethyl)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5N/c10-8(11)7-5(4-15)2-1-3-6(7)9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAFAHPNUAKGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Difluoromethyl-3-(trifluoromethyl)benzonitrile, with the CAS number 1806312-82-2, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical development due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzonitrile core with two fluorinated groups: a difluoromethyl group and a trifluoromethyl group. These substituents significantly influence the compound's electronic properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

Antimicrobial and Antiviral Potential

Research indicates that this compound may exhibit antimicrobial and antiviral activities. Preliminary studies suggest that compounds with similar structures often demonstrate efficacy against various pathogens, including bacteria and viruses. The presence of fluorine atoms is known to enhance the biological activity of organic compounds by improving their metabolic stability and bioavailability.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The electronegative nature of the fluorine atoms may facilitate stronger interactions with these targets, potentially leading to inhibition or modulation of their activity.

Case Studies

  • Antimicrobial Activity : A study investigating the structure-activity relationship (SAR) of fluorinated benzonitriles found that modifications in the fluorine substituents significantly impacted antimicrobial potency. Compounds similar to this compound showed enhanced activity against Gram-positive bacteria .
  • Antiviral Screening : Another case study focused on the antiviral properties of trifluoromethyl-containing compounds. It was observed that certain derivatives demonstrated significant inhibition of viral replication in vitro, suggesting a potential role for this compound in antiviral drug development.

Comparative Analysis

To better understand the biological potential of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
4-(Trifluoromethyl)benzonitrileSingle trifluoromethyl groupModerate antimicrobial activity
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrileContains both trifluoro groupsEnhanced potency against certain pathogens
3-(Trifluoromethyl)benzonitrileSimilar structure without difluoro groupLower efficacy than difluoro derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Difluoromethyl-3-(trifluoromethyl)benzonitrile with structurally related fluorinated benzonitriles, emphasizing substituent effects on properties and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Properties Reference ID
This compound -CF₂H (2), -CF₃ (3) C₉H₄F₅N 241.13 (calc.) Hypothesized use in agrochemicals Inferred
2-Fluoro-3-(trifluoromethyl)benzonitrile -F (2), -CF₃ (3) C₈H₃F₄N 201.11 Biochemical reagents, intermediates
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2) C₈H₅F₃N₂ 186.13 Pharmaceutical impurity control
2-Methoxy-3-(trifluoromethyl)benzonitrile -OCH₃ (2), -CF₃ (3) C₉H₆F₃NO 201.15 Enhanced solubility for drug design
4-Nitro-2-(trifluoromethyl)benzonitrile -NO₂ (4), -CF₃ (2) C₈H₃F₃N₂O₂ 240.11 Electron-deficient intermediates

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) significantly increases electrophilicity and metabolic stability. For example, 2-Fluoro-3-(trifluoromethyl)benzonitrile exhibits strong hydrogen-bonding interactions in biochemical assays due to its electron-deficient aromatic ring .
  • Positional Isomerism: Substitution patterns alter reactivity.
  • Functional Group Diversity: The nitro group in 4-Nitro-2-(trifluoromethyl)benzonitrile enhances electrophilicity, making it a precursor for coupling reactions in agrochemical synthesis .

Preparation Methods

Step 1: Preparation of 2-Nitro-4-trifluoromethylbenzaldehyde

  • Raw Material: 2-nitro-4-trifluoromethylbenzaldehyde, synthesized via electrophilic aromatic substitution or via oxidation of corresponding methyl derivatives.
  • Reaction Conditions: Typically involves nitration and trifluoromethylation under controlled temperature and pH to ensure regioselectivity.

Step 2: Formation of Benzaldehyde Oxime

  • Reaction: The aldehyde reacts with hydroxylamine hydrochloride in aqueous medium.
  • Conditions:
    • Solvent: Water (ratio of 1-10:1 water to aldehyde, preferably 3:1)
    • Temperature: 0–20°C
    • Molar Ratios: Hydroxylamine hydrochloride to aldehyde = 1:1
    • Base: Sodium hydroxide (pH adjusted to 6–8)
  • Post-Reaction: Acidification with sulfuric or hydrochloric acid, extraction with diethyl ether, concentration, and drying yields the oxime with yields around 89–92%.

Step 3: Dehydration to Benzonitrile

  • Catalytic Dehydration: The oxime undergoes dehydration in the presence of a nickel-based catalyst.
  • Catalyst Preparation:
    • Composition: Nickel acetate combined with Raney nickel.
    • Ratio: Nickel acetate to Raney nickel = 0.5–2:1.
    • Method: Nickel acetate dissolved in water, mixed with dried Raney nickel, dried at 50–80°C under reduced pressure.
  • Reaction Conditions:
    • Solvent: Acetonitrile (ratio to oxime 3:1)
    • Reagent: Acetic anhydride (ratio 1:1 with oxime)
    • Temperature: Reflux at 80–85°C
    • Duration: 2 hours
  • Outcome: The dehydration yields high-purity benzonitrile (~98%) with yields around 82–84%.

Research Findings on Reaction Optimization

Research indicates that the dehydration step's efficiency hinges on the catalyst's activity and the reaction conditions:

Parameter Optimal Range Effect
Catalyst Ratio Nickel acetate: Raney nickel = 1:1 Enhances activity and selectivity
Temperature 80–85°C Promotes complete dehydration without side reactions
Reaction Time 2 hours Ensures high conversion and purity
Catalyst Loading 0.2–0.5 equivalents relative to oxime Balances activity and cost

Note: Recycling of catalysts and process intensification via continuous flow reactors have been suggested to improve scalability and cost-efficiency.

Alternative Routes: Direct Cyanation and Halogen Substitution

While the primary route involves oxime dehydration, alternative methods include:

  • Nucleophilic substitution of halogenated precursors with cyanide sources, which are less favored due to toxicity and selectivity issues.
  • Electrophilic trifluoromethylation of aromatic nitriles using reagents like trifluoromethyl iodide under copper or iron catalysis, as reported in recent literature, although these are less industrialized.

Data Table Summarizing Preparation Methods

Method Raw Material Key Reagents Catalyst Reaction Conditions Yield (%) Remarks
Oxime dehydration 2-nitro-4-trifluoromethylbenzaldehyde Hydroxylamine hydrochloride, acetic anhydride Nickel acetate + Raney nickel Reflux at 80–85°C, 2h 82–84 Most industrialized
Halogen substitution Halogenated benzene derivatives Potassium cyanide None Elevated temperature Variable Toxicity concerns
Direct trifluoromethylation Aromatic nitrile Trifluoromethylating agents Metal catalysts 70–120°C Moderate Less scalable

Research Findings and Industrial Relevance

  • The oxime dehydration route is favored for its high selectivity, safety profile, and cost-effectiveness.
  • The catalyst composition significantly influences yield and purity, with nickel-based catalysts showing superior activity.
  • Process optimization through recycling catalysts and continuous processing has been demonstrated to reduce costs and improve environmental footprint.

Q & A

What is the significance of fluorine substituents in 2-difluoromethyl-3-(trifluoromethyl)benzonitrile for its reactivity and applications in medicinal chemistry?

Category: Basic
Answer:
Fluorine substituents enhance metabolic stability, lipophilicity, and binding affinity due to their electronegativity and small atomic radius. The trifluoromethyl (-CF₃) group improves resistance to oxidative metabolism, while the difluoromethyl (-CHF₂) group can act as a bioisostere for carbonyl or hydroxyl groups. These properties make the compound valuable in drug design, particularly for targeting enzymes or receptors sensitive to steric and electronic modulation .

What synthetic routes are commonly employed for preparing this compound?

Category: Basic
Answer:
Two primary methods are used:

Nucleophilic Aromatic Substitution (SNAr): Reacting 3-(trifluoromethyl)benzonitrile derivatives with difluoromethylating agents (e.g., CHF₂Cl) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated precursors (e.g., 3-bromo-2-(trifluoromethyl)benzonitrile) with difluoromethyl zinc reagents .

How can researchers assess the purity and structural integrity of this compound?

Category: Basic
Answer:

  • HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Relative response factors (RRF) for impurities like 4-amino-2-(trifluoromethyl)benzonitrile should be calculated using USP standards .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 237.0321) and detects fragmentation patterns .

What challenges arise in achieving regioselectivity during difluoromethylation of trifluoromethyl-substituted benzonitrile precursors?

Category: Advanced
Answer:
Regioselectivity is influenced by steric hindrance and electronic effects. The trifluoromethyl group at the 3-position directs electrophilic substitution to the 2-position, but competing reactions (e.g., over-fluorination) may occur. Strategies include:

  • Temperature Control: Lower temperatures (e.g., 0–25°C) favor kinetic over thermodynamic products .
  • Catalyst Optimization: Pd(PPh₃)₄ with chelating ligands improves selectivity in cross-coupling reactions .

How can researchers mitigate impurities like 4-amino-2-(trifluoromethyl)benzonitrile during synthesis?

Category: Advanced
Answer:

  • Chromatographic Purification: Use flash chromatography with silica gel and ethyl acetate/hexane (1:4 v/v) to separate the amine byproduct .
  • Reaction Monitoring: Track intermediates via inline FTIR to detect premature reduction of nitrile groups to amines .

What computational methods predict the reactivity of this compound in nucleophilic environments?

Category: Advanced
Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile carbon shows high electrophilicity (f⁺ ≈ 0.15) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using software like Gaussian or ORCA .

How does the stability of this compound vary under acidic, basic, or thermal conditions?

Category: Advanced
Answer:

  • Acidic Conditions: The nitrile group hydrolyzes to carboxylic acid at pH < 2 (e.g., in H₂SO₄/H₂O at 60°C) .
  • Thermal Stability: Decomposition occurs above 200°C, releasing HF gas (detected via TGA-MS) .

What methods are used to synthesize and characterize positional isomers of fluorinated benzonitriles?

Category: Advanced
Answer:

  • Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to selectively functionalize positions adjacent to directing groups (e.g., CF₃) .
  • X-ray Crystallography: Resolve ambiguities in isomer structures (e.g., distinguishing 2-fluoro-4-CF₃ from 3-fluoro-2-CF₃ isomers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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